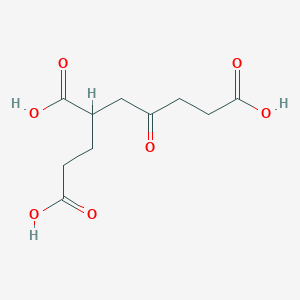![molecular formula C14H12N2O4S2Se2 B12585523 Disulfide, bis[[(4-nitrophenyl)methyl]seleno] CAS No. 593248-02-3](/img/structure/B12585523.png)
Disulfide, bis[[(4-nitrophenyl)methyl]seleno]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfide, bis[[(4-nitrophenyl)methyl]seleno] is a chemical compound with the molecular formula C14H12N2O4S2Se2 It is characterized by the presence of disulfide and selenide groups attached to a nitrophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis[[(4-nitrophenyl)methyl]seleno] typically involves the reaction of 4-nitrobenzyl chloride with sodium selenide, followed by oxidation to form the disulfide linkage. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Disulfide, bis[[(4-nitrophenyl)methyl]seleno] undergoes various types of chemical reactions, including:
Oxidation: The disulfide and selenide groups can be oxidized to form sulfoxides and selenoxides.
Reduction: Reduction reactions can break the disulfide and selenide bonds, leading to the formation of thiols and selenols.
Substitution: The nitrophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include THF, DMF, and dichloromethane (DCM).
Major Products
The major products formed from these reactions include sulfoxides, selenoxides, thiols, and selenols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Disulfide, bis[[(4-nitrophenyl)methyl]seleno] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide and selenide bonds.
Biology: Investigated for its potential role in redox biology and as a probe for studying oxidative stress.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of disulfide, bis[[(4-nitrophenyl)methyl]seleno] involves its ability to undergo redox reactions. The disulfide and selenide groups can participate in electron transfer processes, making the compound a potential redox-active agent. The molecular targets and pathways involved include:
Redox Enzymes: Interaction with enzymes such as glutathione peroxidase and thioredoxin reductase.
Cellular Pathways: Modulation of cellular redox states and signaling pathways related to oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-nitrophenyl)disulfide: Similar structure but lacks the selenide group.
Disulfide, bis(4-methylphenyl): Contains methyl groups instead of nitrophenyl groups.
Disulfide, bis(4-fluoro-2-methyl-5-nitrophenyl): Contains additional fluorine and methyl groups.
Eigenschaften
CAS-Nummer |
593248-02-3 |
|---|---|
Molekularformel |
C14H12N2O4S2Se2 |
Molekulargewicht |
494.3 g/mol |
IUPAC-Name |
1-nitro-4-[[(4-nitrophenyl)methylselanyldisulfanyl]selanylmethyl]benzene |
InChI |
InChI=1S/C14H12N2O4S2Se2/c17-15(18)13-5-1-11(2-6-13)9-23-21-22-24-10-12-3-7-14(8-4-12)16(19)20/h1-8H,9-10H2 |
InChI-Schlüssel |
CZNWWVRGINNAOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C[Se]SS[Se]CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


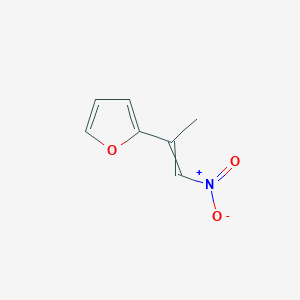
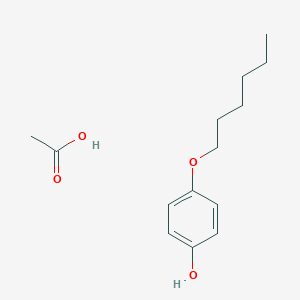
![N~1~-[(2,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12585476.png)
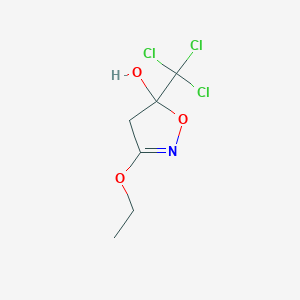

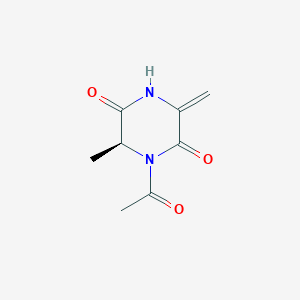
![(Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585499.png)
![(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile](/img/structure/B12585510.png)
![Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12585512.png)


